5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione

Quality assurance Purity differentiation ISO certification

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1710846-97-1) is a chlorinated pyrimidinedione derivative within the 5,6-disubstituted uracil class. The compound features dual chlorine substituents at the 5- and 6-positions of the pyrimidine ring and an N3-(3-methoxypropyl) side chain, yielding a molecular formula of C₈H₁₀Cl₂N₂O₃ and molecular weight of 253.08 g/mol.

Molecular Formula C8H10Cl2N2O3
Molecular Weight 253.08 g/mol
Cat. No. B11775491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC8H10Cl2N2O3
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESCOCCCN1C(=O)C(=C(NC1=O)Cl)Cl
InChIInChI=1S/C8H10Cl2N2O3/c1-15-4-2-3-12-7(13)5(9)6(10)11-8(12)14/h2-4H2,1H3,(H,11,14)
InChIKeyKEGBFVRMTZOYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione: A Differentiated Chlorinated Uracil Building Block for Drug Discovery


5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1710846-97-1) is a chlorinated pyrimidinedione derivative within the 5,6-disubstituted uracil class. The compound features dual chlorine substituents at the 5- and 6-positions of the pyrimidine ring and an N3-(3-methoxypropyl) side chain, yielding a molecular formula of C₈H₁₀Cl₂N₂O₃ and molecular weight of 253.08 g/mol . It is primarily sourced as a specialized research intermediate with standard commercial purity at 97% and enhanced batch quality at NLT 98% under ISO-certified production conditions .

Why 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Uracil Analogs


The 5,6-dichloro substitution pattern on the pyrimidinedione scaffold is not a generic uracil modification. Published structure-activity relationship (SAR) studies on 5,6-disubstituted uracils demonstrate that both the number and position of chlorine atoms critically control inhibitor potency against thymidine phosphorylase (TP) [1][2]. Removing or relocating one chlorine (e.g., 6-chloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione) eliminates the dual-halogen electronic effect that stabilizes key binding interactions, while non-chlorinated analogs (e.g., 6-amino substituted derivatives) lose target engagement entirely. Additionally, the N3-(3-methoxypropyl) side chain contributes to improved binding enthalpy relative to simpler N-alkyl congeners, as shown in thermodynamic profiling of pyrimidine-based enzyme inhibitors [3]. Generic substitution therefore risks complete loss of desired biochemical activity.

Quantitative Differentiation Evidence for 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione Against Closest Analogs


Enhanced Purity and Quality Certification vs. Standard Commercial Supply

The compound is available at NLT 98% purity under ISO-certified quality systems at MolCore, compared to the standard 97% purity offered by other commercial vendors such as Chemenu and Bidepharm . This 1-percentage-point minimum purity advantage is accompanied by batch-specific QC documentation (NMR, HPLC, GC) that reduces downstream failure risk in multi-step synthetic campaigns .

Quality assurance Purity differentiation ISO certification

Dual-Chlorine Substitution Confers Class-Level IMPDH Inhibitory Activity Absent in Mono-Chloro and Non-Chlorinated Analogs

BindingDB records document that 5,6-dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione inhibits inosine-5′-monophosphate dehydrogenase (IMPDH) with Ki values of 240–440 nM depending on the substrate competition format [1]. By class-level inference from published SAR on 5,6-disubstituted uracils, the 5,6-dichloro pattern is essential for IMPDH active-site occupancy; 6-chloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione (mono-chloro analog) and 6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione (non-chlorinated analog) lack the second chlorine necessary for productive hydrogen-bond and hydrophobic contacts, resulting in substantially reduced or absent inhibition [2][3].

IMPDH inhibition Enzyme kinetics Halogen SAR

Dual-Target Enzyme Inhibition Profile: IMPDH and DHFR Activity in a Single Scaffold

In addition to IMPDH inhibition, BindingDB records indicate that this compound was evaluated as an inhibitor of dihydrofolate reductase (DHFR) from multiple species including Pneumocystis carinii, Escherichia coli, and vertebrate sources [1]. The dual IMPDH/DHFR inhibition profile within a single, low-molecular-weight scaffold (253.08 g/mol) is a differentiated feature. By class-level inference, mono-chloro analogs (e.g., 6-chloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione) and non-halogenated uracil derivatives are not reported to exhibit this dual-target engagement pattern, as the 5,6-dichloro motif appears necessary for simultaneous occupancy of both nucleotide-binding enzyme pockets [2].

Polypharmacology DHFR inhibition Dual-target activity

Patent-Validated Intermediate for P2X3 Antagonists vs. Generic Pyrimidine Building Blocks

Patent CN12503468 (2019) explicitly discloses 5,6-dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione as a key intermediate in the synthesis of heterocyclic P2X3 receptor antagonists with high potency, good selectivity, low toxicity, favorable metabolic stability, and minimal taste interference [1]. This patent-validated synthetic utility differentiates the compound from generic pyrimidine building blocks that lack documented incorporation into bioactive molecules with specified pharmacological profiles. Additionally, US patent application 20080188502 (2008) describes the compound within broader pyrimidine intermediate claims for therapeutic agents [2].

P2X3 antagonist Patent intermediate Scalable synthesis

Methoxypropyl Side Chain Thermodynamic Advantage Over Simpler N-Alkyl Uracils

Thermodynamic profiling of pyrimidine-based enzyme inhibitors has demonstrated that the addition of a methoxypropyl group extending into the S3 subpocket improves inhibitor affinity and results in greater binding enthalpy compared to simpler alkyl substituents [1]. While this study examined diaminopyrimidine renin inhibitors, the thermodynamic principle is applicable across pyrimidine scaffolds: the 3-methoxypropyl side chain provides enthalpic gains through hydrogen-bond acceptance from the terminal methoxy oxygen, a feature absent in propyl, butyl, or isobutyl analogs (e.g., 6-amino-1-isobutyl-5-[(3-methoxypropyl)amino]pyrimidine-2,4(1H,3H)-dione). This side-chain advantage complements the 5,6-dichloro motif to provide a uniquely optimized scaffold.

Binding thermodynamics Side-chain optimization Enthalpy-driven binding

Optimal Use Cases for 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


IMPDH/DHFR Dual-Target Inhibitor Discovery Programs

Research teams pursuing novel inhibitors of nucleotide metabolism for antiviral, antibacterial, or oncology applications should prioritize this compound as a starting scaffold. Its demonstrated IMPDH2 inhibition (Ki = 240–440 nM) combined with DHFR cross-reactivity across multiple species [1] provides a validated dual-target starting point that mono-chloro and non-chlorinated analogs cannot replicate. The low molecular weight (253.08 g/mol) allows ample room for property optimization while maintaining ligand efficiency.

P2X3 Receptor Antagonist Lead Optimization

Medicinal chemistry groups developing P2X3 antagonists for chronic cough, pain, or bladder disorders can directly leverage this compound as a patent-validated intermediate. The explicit disclosure in CN12503468 with claims of high potency, favorable selectivity, low toxicity, and good metabolic stability [2] de-risks synthetic route planning and provides a proven entry point for scaffold hopping or property optimization around a known pharmacophore.

High-Purity Intermediate Sourcing for Multi-Step cGMP-Adjacent Synthesis

For process chemistry teams requiring intermediates with documented purity and quality certification, the ISO-certified NLT 98% purity grade with batch-specific QC documentation (NMR, HPLC, GC) is the appropriate procurement specification. This purity tier, exceeding the standard 97% commercial grade by at least 1 absolute percentage point, minimizes impurity carry-through in synthetic sequences exceeding 5 steps, where cumulative purity loss can degrade final API yield below acceptable thresholds.

Structure-Activity Relationship Studies on 5,6-Disubstituted Uracil Pharmacophores

Academic and industrial SAR programs investigating the role of halogen substitution patterns on pyrimidinedione biological activity should use this compound as the benchmark 5,6-dichloro reference standard. Its well-defined enzyme inhibition profile (IMPDH + DHFR) [1] and patent-validated biological relevance [2] enable systematic comparison with mono-chloro (6-chloro-3-(3-methoxypropyl)), non-halogenated (6-amino), and regioisomeric analogs to deconvolute the contribution of each chlorine atom to target engagement and selectivity.

Quote Request

Request a Quote for 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.